![molecular formula C6H7NOS B3361566 2(1H)-Pyridinethione, 5-(hydroxymethyl)- CAS No. 922517-04-2](/img/structure/B3361566.png)
2(1H)-Pyridinethione, 5-(hydroxymethyl)-
Overview
Description
“2(1H)-Pyridinethione, 5-(hydroxymethyl)-” is a chemical compound that is a derivative of pyridinethione. It is also known as 5-(hydroxymethyl) pyridin-2 (1H)-one . This compound is a nucleobase analogue that is cytosine in which the hydrogen at position 5 is replaced by a hydroxymethyl group .
Synthesis Analysis
The synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) has been presented in a study . The synthesis involved the use of complementary analytical techniques to evaluate its coordination ability towards Fe3+. The study also highlighted the tautomeric changes of P1 as a function of pH and their influence on the coordinating ability of P1 towards Fe3+ .Molecular Structure Analysis
The molecular structure of “2(1H)-Pyridinethione, 5-(hydroxymethyl)-” can be analyzed using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments . These techniques can help investigate the molecular structure, morphology, and growth mechanism of the compound.Chemical Reactions Analysis
The compound has been studied for its reactivity in various chemical reactions. For instance, one reaction of special interest is the carboligation of 5-HMF into C12 compounds, including 5,5’-bis(hydroxymethyl)furoin (DHMF) and its subsequent oxidation to 5,5’-bis(hydroxymethyl)furil (BHMF), due to their potential applications as building blocks for polymers and hydrocarbon fuels .Physical And Chemical Properties Analysis
The physical and chemical properties of “2(1H)-Pyridinethione, 5-(hydroxymethyl)-” can be analyzed based on its molecular formula and weight. For example, a similar compound, 5-(benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one, has a molecular weight of 245.28 g/mol .Mechanism of Action
While the specific mechanism of action for “2(1H)-Pyridinethione, 5-(hydroxymethyl)-” is not explicitly mentioned in the search results, similar compounds have been studied for their mechanisms of action. For example, Zalcitabine, a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1), is converted to its active metabolite, dideoxycytidine 5’-triphosphate (ddCTP), by the sequential action of cellular enzymes .
Safety and Hazards
The safety data sheet for a similar compound, 5-(benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one, indicates that it is combustible and can develop hazardous combustion gases or vapors in the event of a fire . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid prolonged or repeated exposure .
Future Directions
Future research could focus on the potential applications of “2(1H)-Pyridinethione, 5-(hydroxymethyl)-” in various fields. For instance, biorefinery processes have been extensively investigated for furan-based compounds, which offer numerous possibilities for upgrading to a range of chemical, material, and fuel products .
properties
IUPAC Name |
5-(hydroxymethyl)-1H-pyridine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c8-4-5-1-2-6(9)7-3-5/h1-3,8H,4H2,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNRCFRADYEPKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580091 | |
Record name | 5-(Hydroxymethyl)pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
922517-04-2 | |
Record name | 5-(Hydroxymethyl)pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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